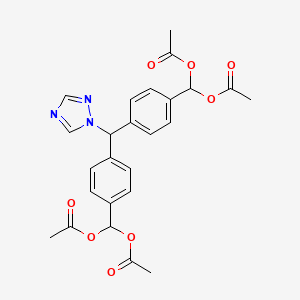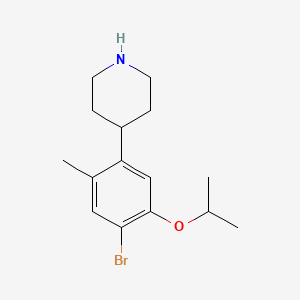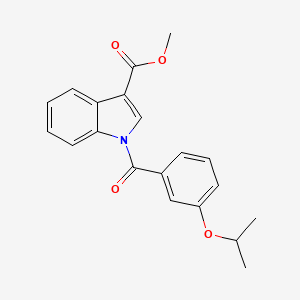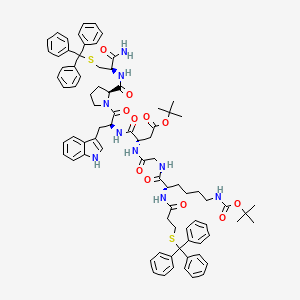![molecular formula C31H62O3Si B15062139 2-Oxetanone, 3-hexyl-4-[(2R)-2-[[tris(1-methylethyl)silyl]oxy]tridecyl]-, (3S,4S)-](/img/structure/B15062139.png)
2-Oxetanone, 3-hexyl-4-[(2R)-2-[[tris(1-methylethyl)silyl]oxy]tridecyl]-, (3S,4S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxetanone, 3-hexyl-4-[(2R)-2-[[tris(1-methylethyl)silyl]oxy]tridecyl]-, (3S,4S)- is a synthetic organic compound known for its unique structure and properties. It is an analog of Tetrahydrolipstatin and is often used as an intermediate in the preparation of Orlistat, a well-known lipase inhibitor used in the treatment of obesity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxetanone, 3-hexyl-4-[(2R)-2-[[tris(1-methylethyl)silyl]oxy]tridecyl]-, (3S,4S)- involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, including hexyl and tridecyl chains.
Formation of Oxetanone Ring: The oxetanone ring is formed through a cyclization reaction, which involves the use of specific catalysts and reaction conditions to ensure the correct stereochemistry.
Attachment of Tris(1-methylethyl)silyl Group: The tris(1-methylethyl)silyl group is introduced through a silylation reaction, which typically requires the use of silylating agents and anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Industrial processes optimize reaction conditions to maximize yield and minimize by-products.
Purification: The compound is purified using techniques such as chromatography and recrystallization to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
2-Oxetanone, 3-hexyl-4-[(2R)-2-[[tris(1-methylethyl)silyl]oxy]tridecyl]-, (3S,4S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxetanone ring to other functional groups.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Substitution reactions often involve nucleophiles such as amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms .
Aplicaciones Científicas De Investigación
2-Oxetanone, 3-hexyl-4-[(2R)-2-[[tris(1-methylethyl)silyl]oxy]tridecyl]-, (3S,4S)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly in enzyme inhibition.
Medicine: As an analog of Tetrahydrolipstatin, it is researched for its potential therapeutic applications, including weight management and metabolic disorders.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 2-Oxetanone, 3-hexyl-4-[(2R)-2-[[tris(1-methylethyl)silyl]oxy]tridecyl]-, (3S,4S)- involves the inhibition of specific enzymes. It targets the hydrolysis of endocannabinoid 2-arachidonoylglycerol (2-AG), thereby affecting lipid metabolism. The compound interacts with the active site of the enzyme, preventing the breakdown of 2-AG and leading to its accumulation .
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydrolipstatin: A well-known lipase inhibitor used in the treatment of obesity.
Orlistat: A derivative of Tetrahydrolipstatin, used as a weight-loss medication.
Other Oxetanones: Compounds with similar oxetanone rings but different substituents.
Uniqueness
2-Oxetanone, 3-hexyl-4-[(2R)-2-[[tris(1-methylethyl)silyl]oxy]tridecyl]-, (3S,4S)- is unique due to its specific stereochemistry and the presence of the tris(1-methylethyl)silyl group. This unique structure contributes to its specific chemical properties and biological activities, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C31H62O3Si |
|---|---|
Peso molecular |
510.9 g/mol |
Nombre IUPAC |
(3S,4S)-3-hexyl-4-[(2R)-2-tri(propan-2-yl)silyloxytridecyl]oxetan-2-one |
InChI |
InChI=1S/C31H62O3Si/c1-9-11-13-15-16-17-18-19-20-22-28(34-35(25(3)4,26(5)6)27(7)8)24-30-29(31(32)33-30)23-21-14-12-10-2/h25-30H,9-24H2,1-8H3/t28-,29+,30+/m1/s1 |
Clave InChI |
NQGNRUOAOBYLJG-NGDRWEMDSA-N |
SMILES isomérico |
CCCCCCCCCCC[C@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)O[Si](C(C)C)(C(C)C)C(C)C |
SMILES canónico |
CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)O[Si](C(C)C)(C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,3R)-2-(2-bromo-4,5-dimethoxyphenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-2,3-dihydro-1H-indole-5-carbonitrile](/img/structure/B15062059.png)


![(2S)-2-[(2S)-1-Oxo-2-(phenylmethoxy)propoxy]-propanoic Acid Phenylmethyl Ester](/img/structure/B15062080.png)

![((2S,3S)-4-(tert-butoxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaph osphol-2-yl)di-tert-butylphosphine oxide](/img/structure/B15062101.png)



![Ethyl 5-[(Diphenylmethylene)amino]-2-pyrimidinecarboxylate](/img/structure/B15062126.png)
![[(3S,4R,5S)-3,4,5-triacetyloxy-2-hydroxyoxan-2-yl]methyl acetate](/img/structure/B15062132.png)



